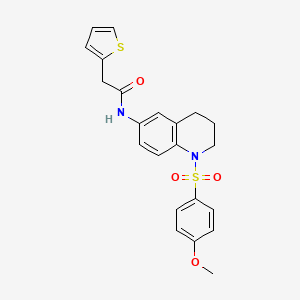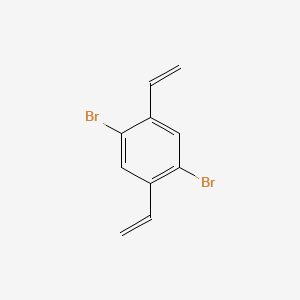
1,4-Dibromo-2,5-divinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,5-divinylbenzene: is an organic compound with the molecular formula C10H8Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two vinyl groups are substituted at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-divinylbenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of vinyl groups. One common method involves the bromination of 1,4-divinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to achieve high yields and purity. The process may also include purification steps such as recrystallization or distillation to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-divinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The vinyl groups can participate in addition reactions with electrophiles or radicals.
Polymerization Reactions: The vinyl groups can undergo polymerization to form cross-linked polymer networks.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atoms with other functional groups.
Electrophilic Addition: Reagents such as hydrogen bromide or chlorine can add across the double bonds of the vinyl groups.
Polymerization: Catalysts such as radical initiators (e.g., azobisisobutyronitrile) can be used to initiate the polymerization of the vinyl groups.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Addition Products: The addition of electrophiles to the vinyl groups results in the formation of dibromoalkanes.
Polymers: Cross-linked polymer networks with unique properties can be formed through the polymerization of the vinyl groups.
Scientific Research Applications
Chemistry: 1,4-Dibromo-2,5-divinylbenzene is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of hypercrosslinked polymers with high surface areas and porosity, which are useful in applications such as gas storage and separation.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential use in drug delivery systems or as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with tailored properties. These materials can be used in coatings, adhesives, and other advanced materials applications.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-divinylbenzene in chemical reactions involves the interaction of its bromine atoms and vinyl groups with various reagents. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In addition reactions, the vinyl groups participate in the formation of new bonds with electrophiles or radicals. The compound’s ability to undergo polymerization is due to the presence of the vinyl groups, which can form cross-linked networks through radical or ionic polymerization mechanisms.
Comparison with Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but with methyl groups instead of vinyl groups.
1,4-Dibromo-2,5-dinitrobenzene: Contains nitro groups instead of vinyl groups, leading to different reactivity and applications.
1,4-Dibromo-2,5-dihydroxybenzene:
Uniqueness: 1,4-Dibromo-2,5-divinylbenzene is unique due to the presence of both bromine atoms and vinyl groups, which provide a combination of reactivity and polymerization potential. This makes it a versatile compound for the synthesis of complex organic molecules and advanced polymer materials.
Properties
IUPAC Name |
1,4-dibromo-2,5-bis(ethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOANPPGLZIFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1Br)C=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)

![1-((4-Chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2992250.png)
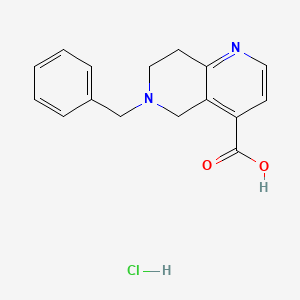
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)
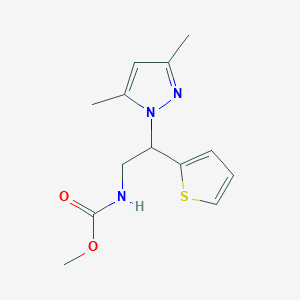
![3-Methyl-8-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2992256.png)

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B2992261.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2992262.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate](/img/structure/B2992263.png)
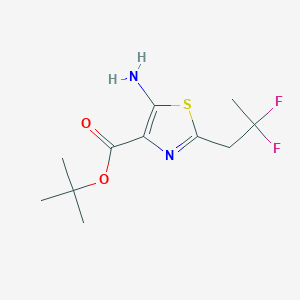
![N-[(2-chlorophenyl)methyl]-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide](/img/structure/B2992265.png)
